molecular formula C16H14N2O6 B12851227 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione CAS No. 160291-60-1

2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione

Cat. No.: B12851227
CAS No.: 160291-60-1
M. Wt: 330.29 g/mol
InChI Key: PLOHPNCILFRALR-UHFFFAOYSA-N
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Description

This compound features an isoindoline-1,3-dione core substituted with 4,7-dimethoxy groups and a 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl side chain. The maleimide (2,5-dioxopyrrole) moiety enables selective conjugation with thiol groups, making it valuable in bioconjugation applications, such as antibody-drug conjugates (ADCs) or protein labeling .

Properties

CAS No.

160291-60-1

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4,7-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C16H14N2O6/c1-23-9-3-4-10(24-2)14-13(9)15(21)18(16(14)22)8-7-17-11(19)5-6-12(17)20/h3-6H,7-8H2,1-2H3

InChI Key

PLOHPNCILFRALR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)C(=O)N(C2=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione typically involves multiple steps. One common approach is the reaction of maleimide derivatives with isoindoline-dione precursors under controlled conditions. The reaction often requires the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7-dimethoxyisoindoline-1,3-dione involves its interaction with specific molecular targets. The maleimide group in the compound reacts with thiol groups in proteins, forming covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Research Findings

Reactivity : The target compound’s maleimide group offers faster thiol conjugation kinetics compared to hydrazone-based systems (e.g., 17a–c), which require acidic pH for activation .

Solubility: The 4,7-dimethoxy groups likely improve aqueous solubility over non-polar analogues like Compound 16, enhancing bioavailability .

Stability : Maleimide-thiol adducts are more stable than hydrazone linkages, reducing off-target release in biological systems .

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